2-Amino-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
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Description
This compound is a type of amino acid that contains a bicyclic pentane (cyclopentane) structure and a trifluorophenyl group. The presence of the trifluorophenyl group could potentially give this compound unique properties, as fluorine atoms are highly electronegative and can greatly influence the chemical behavior of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bicyclic pentane ring, a trifluorophenyl group, and an amino acid moiety. The trifluorophenyl group could potentially engage in pi stacking interactions with other aromatic rings, and the amino acid moiety could participate in hydrogen bonding .Chemical Reactions Analysis
As an amino acid, this compound could potentially participate in peptide bond formation reactions to form peptides or proteins. The trifluorophenyl group might also undergo electrophilic aromatic substitution reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amino group could make it a polar compound, and the trifluorophenyl group could potentially increase its lipophilicity .Future Directions
Properties
IUPAC Name |
2-amino-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c14-6-1-7(9(16)8(15)2-6)12-3-13(4-12,5-12)10(17)11(18)19/h1-2,10H,3-5,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAULECQAWDBCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)N)C3=C(C(=CC(=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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